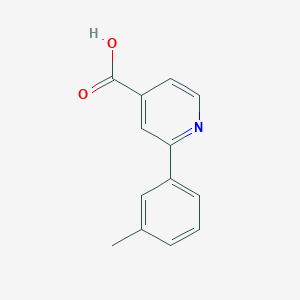

2-(3-メチルフェニル)イソニコチン酸

説明

2-(M-tolyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a 3-methylphenyl group attached to the 2-position of the isonicotinic acid structure

科学的研究の応用

2-(M-tolyl)isonicotinic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

作用機序

- It’s essential to note that this compound belongs to the isonicotinic acid family, which includes isoniazid (INH) , a frontline drug used in tuberculosis treatment . Therefore, we can draw some parallels based on structural similarities.

Target of Action

Mode of Action

生化学分析

Biochemical Properties

It is known that isonicotinic acid derivatives, such as N-cyanomethyl-2-chloro isonicotinic acid (NCI), have been identified as potent plant immune inducers . This suggests that 2-(3-Methylphenyl)isonicotinic acid may interact with enzymes, proteins, and other biomolecules in a way that influences biochemical reactions.

Cellular Effects

The specific cellular effects of 2-(3-Methylphenyl)isonicotinic acid are not well-documented. It is known that isonicotinic acid derivatives can have significant effects on cells. For example, isoniazid, a derivative of isonicotinic acid, is a frontline drug employed in the treatment of tuberculosis . This suggests that 2-(3-Methylphenyl)isonicotinic acid may also have significant effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 2-(3-Methylphenyl)isonicotinic acid is not well-understood. It is known that isonicotinic acid derivatives can have significant effects at the molecular level. For example, isoniazid, a derivative of isonicotinic acid, is known to inhibit the synthesis of mycolic acid, an essential component of the bacterial cell wall . This suggests that 2-(3-Methylphenyl)isonicotinic acid may also exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

The specific metabolic pathways that 2-(3-Methylphenyl)isonicotinic acid is involved in are not well-documented. It is known that isonicotinic acid derivatives can be involved in significant metabolic pathways. For example, isoniazid, a derivative of isonicotinic acid, is known to be involved in the metabolic pathway of Mycobacterium tuberculosis . This suggests that 2-(3-Methylphenyl)isonicotinic acid may also be involved in significant metabolic pathways.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(M-tolyl)isonicotinic acid typically involves the reaction of 3-methylbenzaldehyde with isonicotinic acid under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or water.

Industrial Production Methods: Industrial production of 2-(M-tolyl)isonicotinic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.

化学反応の分析

Types of Reactions: 2-(M-tolyl)isonicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

類似化合物との比較

Isonicotinic acid: A derivative of pyridine with a carboxylic acid group at the 4-position.

Nicotinic acid: Another isomer with the carboxyl group at the 3-position.

Picolinic acid: An isomer with the carboxyl group at the 2-position.

Uniqueness: 2-(M-tolyl)isonicotinic acid is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity

生物活性

2-(M-tolyl)isonicotinic acid is an organic compound notable for its structural similarity to isoniazid, a well-known antitubercular agent. Its molecular formula is C13H11NO2, with a molecular weight of approximately 213.23 g/mol. The compound features a pyridine ring and a carboxylic acid group, which are essential for its biological activities. This article explores the biological activity of 2-(M-tolyl)isonicotinic acid, focusing on its antimicrobial properties, potential therapeutic applications, and related research findings.

Structural Characteristics

The unique characteristics of 2-(M-tolyl)isonicotinic acid arise from the m-tolyl substituent, which enhances its electronic properties and may influence its binding affinity to various biological targets. This structural feature is crucial for its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that 2-(M-tolyl)isonicotinic acid may exhibit antimicrobial properties, particularly against Mycobacterium tuberculosis. Its mechanism of action is believed to involve interference with bacterial cell wall synthesis, similar to that of isoniazid.

Case Study: Antitubercular Activity

A study assessing the antitubercular activity of various isoniazid derivatives found that while many derivatives showed limited effectiveness, compounds structurally related to 2-(M-tolyl)isonicotinic acid demonstrated some inhibitory effects on M. tuberculosis growth. For instance, one derivative exhibited a minimal inhibitory concentration (MIC) of 6.25 μg/mL against clinical strains of M. tuberculosis . This suggests that further exploration of 2-(M-tolyl)isonicotinic acid could yield promising results in developing new antitubercular agents.

The biological activity of 2-(M-tolyl)isonicotinic acid can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial metabolism and cell wall synthesis.

- Interference with Nucleic Acid Synthesis : Similar to isoniazid, it may affect the replication and transcription processes within bacterial cells .

- Binding Affinity : The m-tolyl group enhances binding to specific receptors or enzymes, potentially modulating their activity .

Comparative Analysis with Related Compounds

To better understand the efficacy of 2-(M-tolyl)isonicotinic acid, it is useful to compare it with other derivatives and related compounds:

| Compound | MIC against M. tuberculosis | Notable Features |

|---|---|---|

| Isoniazid | 0.025 µg/mL | Standard antitubercular agent |

| 1-Isonicotinyl-2-nonanoyl hydrazine | 0.025 µg/mL | Highly effective derivative |

| 2-(M-tolyl)isonicotinic acid | 6.25 µg/mL | Moderate activity; further studies needed |

Research Findings

Recent studies have explored the interactions of 2-(M-tolyl)isonicotinic acid with various biological systems:

- Cell Cycle Impact : Some derivatives have shown effects on cell cycle regulation in cancer cells, indicating potential anticancer properties .

- Gene Expression Modulation : Research has indicated that these compounds can alter the expression of genes involved in drug metabolism, suggesting a broader impact on cellular functions beyond mere antimicrobial activity .

特性

IUPAC Name |

2-(3-methylphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-3-2-4-10(7-9)12-8-11(13(15)16)5-6-14-12/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIXMJKQOKCRSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90540647 | |

| Record name | 2-(3-Methylphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100004-94-2 | |

| Record name | 2-(3-Methylphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。